1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
Overview
Description
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is a heterocyclic aromatic organic compound. It features a benzimidazole core, which is a fusion of benzene and imidazole rings, with a 4-methylphenylmethyl substituent at the second position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can take place at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial cell division proteins, disrupting the process and leading to cell death . In anticancer research, it is believed to interfere with DNA synthesis and repair mechanisms, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)phenol (BIP)
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (MBMPBI)
- 1,2-diphenyl-1H-benzimidazole (DPBI)
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol (PBIP)
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI)
Uniqueness
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenylmethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Biological Activity
1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- (CAS No. 108714-03-0) is a compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is . The compound features a benzimidazole core substituted with a 4-methylphenyl group, which significantly influences its biological properties.
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. Several studies have shown that 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- exhibits significant activity against various microorganisms.
Table 1: Antimicrobial Activity of 1H-Benzimidazole Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL | |
Staphylococcus aureus | 128 µg/mL | |
Mycobacterium tuberculosis | 1 µg/mL |
The compound showed promising results against Mycobacterium tuberculosis , indicating its potential as an anti-tubercular agent. The studies utilized various methods such as disc diffusion and broth microdilution to determine the MIC values.
Antiviral Activity
Research indicates that benzimidazole derivatives can also act as antiviral agents. For instance, studies have demonstrated that certain benzimidazole compounds inhibit viral replication effectively.
Table 2: Antiviral Efficacy of Benzimidazole Derivatives
Viral Strain | EC50 (µM) | Reference |
---|---|---|
Respiratory Syncytial Virus (RSV) | 5–28 | |
Hepatitis C Virus (HCV) | 6.7 | |
Dengue Virus (DENV) | <10 |
The compound's effectiveness against HCV and DENV suggests a mechanism that may involve inhibition of viral replication pathways. The EC50 values indicate the concentration required to inhibit viral replication by 50%, showcasing its potency.
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells is a critical parameter for evaluating anticancer agents.
Case Study: Anticancer Effects
In a study evaluating various benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, it was found to induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.
Mechanistic Insights
The biological activities of benzimidazole derivatives are often attributed to their ability to interact with biological macromolecules:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis.
- Antiviral Mechanism : Inhibition of viral RNA polymerase.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPJQXXYCPOHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354408 | |
Record name | 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108714-03-0 | |
Record name | 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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